(E)-2-Chloro-3-phenyl-2-propenal

Description

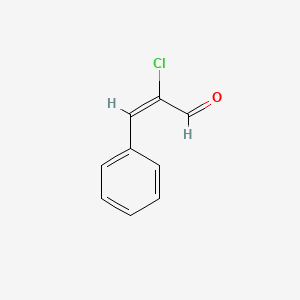

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-chloro-3-phenylprop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARRRAKOHPKFBW-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C=O)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99414-74-1 | |

| Record name | 2-Propenal, 2-chloro-3-phenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099414741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-2-Chloro-3-phenyl-2-propenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Chloro-3-phenyl-2-propenal, also known as α-chlorocinnamaldehyde, is an α,β-unsaturated aldehyde with a chemical structure characterized by a phenyl group conjugated to a propenal backbone with a chlorine substituent at the α-position. This compound and its derivatives are of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Their electrophilic nature, conferred by the aldehyde and the α,β-unsaturated system, makes them versatile synthons for the preparation of a wide array of more complex molecules. Furthermore, emerging research has highlighted the potential biological activities of cinnamaldehyde derivatives, including their role as antimicrobial and anti-biofilm agents, opening avenues for their investigation in drug development. This guide provides a comprehensive overview of the chemical properties, synthesis, and a notable biological signaling pathway associated with this compound and its analogs.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClO | |

| Molecular Weight | 166.60 g/mol | |

| Melting Point | 20-22 °C | |

| Boiling Point | 107-108 °C at 3 mmHg | |

| Density | ~1.147 g/cm³ (estimated) | |

| Appearance | Not explicitly stated, but likely a liquid or low-melting solid at room temperature. | |

| Solubility | While specific data is limited, its structure suggests poor solubility in water and good solubility in common organic solvents like ethanol, ether, and chloroform. | |

| CAS Number | 99414-74-1 |

Synthesis of this compound

A common and effective method for the synthesis of α-chloro-α,β-unsaturated aldehydes such as this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated substrate using the Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).

General Experimental Protocol: Vilsmeier-Haack Reaction

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound, potentially using a suitable phenyl-substituted precursor.

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Appropriate phenyl-containing starting material (e.g., a phenyl-substituted alkene or ketone)

-

Ice bath

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

-

Sodium acetate solution (aqueous)

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate (or other drying agent)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Vilsmeier Reagent: In a round-bottom flask under an inert atmosphere, cool DMF in an ice bath. To the cooled DMF, add POCl₃ dropwise with constant stirring. The formation of the Vilsmeier reagent (a chloromethyleniminium salt) is an exothermic reaction, and the temperature should be maintained below 5 °C.

-

Reaction with the Substrate: Once the Vilsmeier reagent has formed, slowly add the phenyl-containing substrate to the reaction mixture, ensuring the temperature remains controlled.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction time will vary depending on the substrate and may require monitoring by thin-layer chromatography (TLC). In some cases, gentle heating may be necessary to drive the reaction to completion.

-

Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold water or a sodium acetate solution with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane. Repeat the extraction process to ensure complete recovery of the product.

-

Drying and Concentration: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography to yield the pure this compound.

Synthesis Workflow Diagram

An In-depth Technical Guide to (E)-2-Chloro-3-phenyl-2-propenal (CAS Number: 99414-74-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Chloro-3-phenyl-2-propenal, also known as (E)-α-chlorocinnamaldehyde, is a halogenated α,β-unsaturated aldehyde. Its chemical structure, featuring a reactive Michael acceptor system and a vinylic chloride, suggests a potential for diverse biological activities and applications in organic synthesis. This technical guide provides a comprehensive overview of the available chemical, spectroscopic, and biological data for this compound and its close isomers. While specific experimental data for the (E)-isomer is limited in publicly accessible literature, this document consolidates information on its properties, synthesis, and the bioactivities of structurally related compounds to inform future research and development efforts.

Chemical and Physical Properties

This compound is a molecule with the chemical formula C₉H₇ClO. The "(E)" designation in its name refers to the stereochemistry of the substituents around the carbon-carbon double bond, where the phenyl group and the aldehyde group are on opposite sides. This is in contrast to its (Z)-isomer, where they are on the same side. The CAS number 99414-74-1 is specifically assigned to the (E)-isomer, while the CAS number 18365-42-9 is often associated with the (Z)-isomer or a mixture of isomers, commonly referred to as α-chlorocinnamaldehyde.[1][2]

A summary of the key chemical and physical properties for the closely related α-chlorocinnamaldehyde (CAS 18365-42-9) is presented in Table 1. It is important to note that these properties may differ slightly for the pure (E)-isomer.

Table 1: Physicochemical Properties of α-Chlorocinnamaldehyde

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClO | [3][4] |

| Molecular Weight | 166.60 g/mol | [3] |

| Appearance | Brown liquid after melting | [4] |

| Melting Point | 20-22 °C | |

| Boiling Point | 107-108 °C at 3 mmHg | |

| Refractive Index | n20/D 1.64 | |

| Topological Polar Surface Area | 17.1 Ų | [3] |

| XLogP3-AA | 2.6 | [3] |

Synthesis

One common method is the Vilsmeier-Haack reaction . This reaction typically involves the formylation of an activated aromatic compound. For instance, the reaction of acetophenone with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) has been reported to yield (Z)-3-chloro-3-phenyl-2-propenal. It is plausible that variations of this method or other stereoselective synthetic routes could be employed to favor the formation of the (E)-isomer.

Another approach involves the catalytic olefination of aromatic aldehyde hydrazones with 2-trichloromethyl-1,3-dioxolane. However, this method has been reported to stereoselectively produce the Z-isomers.[3]

Further research into stereoselective synthesis methods is required to develop a reliable protocol for the production of pure this compound.

Spectroscopic Data

Detailed spectroscopic data specifically for the (E)-isomer (CAS 99414-74-1) are not widely published. However, spectral data for the related α-chlorocinnamaldehyde (CAS 18365-42-9), which is primarily the (Z)-isomer, are available and can provide valuable insights into the expected spectral characteristics.

Table 2: Spectroscopic Data for α-Chlorocinnamaldehyde (CAS 18365-42-9)

| Spectroscopy Type | Data Highlights | Source |

| ¹H NMR | Data available from Sigma-Aldrich Co. LLC. | [3] |

| ¹³C NMR | Data available from the Institute of Organic Chemistry, University of Vienna. | [3] |

| Mass Spectrometry (GC-MS) | Top peaks (m/z): 103, 165, 166. | [3] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. | [1] |

It is anticipated that the ¹H and ¹³C NMR spectra of the (E)-isomer would show distinct chemical shifts and coupling constants for the vinylic and aldehydic protons compared to the (Z)-isomer due to the different spatial arrangement of the substituents.

Biological Activity and Potential Applications

While no specific biological activity data for this compound was found, the broader class of cinnamaldehyde derivatives and α,β-unsaturated aldehydes exhibits a wide range of significant biological effects, suggesting that the target compound is a promising candidate for further investigation.

Anticancer and Cytotoxic Potential

Numerous studies have highlighted the anticancer properties of cinnamaldehyde and its analogs. The α,β-unsaturated carbonyl moiety is a key structural feature responsible for this activity, primarily through its ability to act as a Michael acceptor.

Potential Mechanisms of Action:

-

Induction of Oxidative Stress: α,β-Unsaturated aldehydes can deplete intracellular glutathione (GSH), a major antioxidant, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative damage to DNA and proteins in cancer cells.

-

DNA Adduct Formation: These compounds can react with DNA bases, particularly guanine, to form adducts that can lead to mutations and cell death.

-

Enzyme Inhibition: They can inhibit the activity of various enzymes, including those involved in cellular detoxification and proliferation.

A study on the chalcone (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one , a structurally related compound, demonstrated both genotoxic and cytotoxic effects in mouse micronucleus assays.[5] This suggests that the presence of a halogenated phenyl ring in conjunction with the propenal backbone can contribute to cytotoxic activity.

Antimicrobial Activity

Cinnamaldehyde and its derivatives are well-documented for their broad-spectrum antimicrobial properties against bacteria and fungi.

Potential Mechanisms of Action:

-

Membrane Disruption: These compounds can interfere with the integrity of microbial cell membranes, leading to leakage of cellular contents.

-

Enzyme Inhibition: They can inhibit enzymes crucial for microbial metabolism and growth.

-

Biofilm Inhibition: Several cinnamaldehyde analogs have been shown to inhibit the formation of microbial biofilms, which are communities of microorganisms that are often resistant to conventional antibiotics.

For example, α-bromocinnamaldehyde has been shown to be effective in eradicating persister cells of Escherichia coli, which are a subpopulation of bacteria that are highly tolerant to antibiotics. This suggests that halogenated cinnamaldehydes could be valuable in combating antibiotic resistance.

Logical Relationship of Bioactivity:

References

An In-depth Technical Guide on (E)-2-Chloro-3-phenyl-2-propenal: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Chloro-3-phenyl-2-propenal, a halogenated derivative of cinnamaldehyde, is a compound of interest in organic synthesis and potentially in medicinal chemistry. Its structure, featuring an α,β-unsaturated aldehyde system with a chlorine substituent, imparts unique reactivity and potential for further functionalization. This technical guide provides a comprehensive overview of the nomenclature, structural features, and key physicochemical properties of this compound. Detailed experimental protocols for its synthesis via the Vilsmeier-Haack reaction are presented, along with a summary of its spectral data for characterization. Furthermore, this guide explores the potential biological activities of this compound, drawing parallels with related cinnamaldehyde derivatives, and proposes a hypothetical signaling pathway for its potential antimicrobial action.

Structure and Nomenclature

This compound is a molecule with the chemical formula C₉H₇ClO[1]. The structure consists of a propenal backbone, with a phenyl group attached to the third carbon and a chlorine atom at the second carbon. The "(E)" designation in the nomenclature indicates the stereochemistry at the carbon-carbon double bond, where the phenyl group and the aldehyde group are on opposite sides.

Systematic IUPAC Name: (E)-2-chloro-3-phenylprop-2-enal[1]

Common Synonyms:

-

(E)-α-Chlorocinnamaldehyde

-

(E)-2-chloro-3-phenylacrylaldehyde

-

8-chlorocinnamaldehyde[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectral Data

Quantitative data for this compound and the closely related α-chlorocinnamaldehyde are summarized below. It is important to note that some of the experimental data for α-chlorocinnamaldehyde may represent a mixture of (E) and (Z) isomers.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO | PubChem[1] |

| Molecular Weight | 166.60 g/mol | PubChem[1] |

| Appearance | Brown liquid after melting | Guidechem[2] |

| Melting Point | 20-22 °C | Sigma-Aldrich[3] |

| Boiling Point | 107-108 °C at 3 mmHg | Sigma-Aldrich[3] |

| Refractive Index (n20/D) | 1.64 | Sigma-Aldrich[3] |

| Storage Temperature | 2-8°C | Sigma-Aldrich[3] |

Table 2: Spectral Data Summary

| Technique | Key Features (Predicted/Reported) |

| ¹H NMR | Aromatic protons (multiplet), Aldehydic proton (singlet), Vinylic proton (singlet). |

| ¹³C NMR | Carbonyl carbon, Aromatic carbons, Vinylic carbons. |

| Infrared (IR) | C=O stretch (aldehyde), C=C stretch (alkene), C-Cl stretch, Aromatic C-H and C=C stretches. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and isotopic pattern characteristic of a chlorine-containing compound. |

Synthesis of this compound

A common and effective method for the synthesis of β-chloro-α,β-unsaturated aldehydes is the Vilsmeier-Haack reaction[4][5][6][7][8][9]. This reaction involves the formylation of an activated substrate using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃)[4][5][6][7][8][9]. For the synthesis of this compound, phenylacetylene can be used as the starting material.

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on known Vilsmeier-Haack reactions and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Phenylacetylene

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool DMF in an ice-salt bath. Slowly add an equimolar amount of POCl₃ dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).

-

Formylation Reaction: Dissolve phenylacetylene in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound. The stereoselectivity of the reaction may vary, and further purification or optimization might be necessary to isolate the desired (E)-isomer.

Reaction Workflow

References

- 1. This compound | C9H7ClO | CID 6440140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. ijpcbs.com [ijpcbs.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-cinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-chloro-cinnamaldehyde. It includes key data, experimental protocols, and insights into its biological activities and potential signaling pathway interactions, tailored for professionals in research and drug development.

Core Physical and Chemical Properties

2-Chloro-cinnamaldehyde, a halogenated derivative of cinnamaldehyde, possesses distinct physical and chemical characteristics that are crucial for its handling, analysis, and application in research and development.

| Property | Value |

| Molecular Formula | C₉H₇ClO |

| Molecular Weight | 166.61 g/mol |

| Appearance | Pale yellow oil or solid |

| Melting Point | Not available |

| Boiling Point | 286.8 °C at 760 mmHg |

| Density | 1.192 g/cm³ |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. |

| CAS Number | 1794-45-2 (for the (E)-isomer) |

Synthesis and Purification

The primary synthetic route to 2-chloro-cinnamaldehyde is through a Claisen-Schmidt condensation reaction.

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of 2-chloro-cinnamaldehyde.

Materials:

-

2-chlorobenzaldehyde

-

Acetaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Tetrahydrofuran (THF)[1]

-

Hydrochloric acid (HCl) or other suitable acid for neutralization

-

Dichloromethane or other suitable organic solvent for extraction

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve 2-chlorobenzaldehyde (1 mmol) in tetrahydrofuran (3 mL) in a flask placed in an ice bath.[1]

-

Add a 40% aqueous solution of acetaldehyde (1.2 mmol) to the flask.[1]

-

Slowly add a 1 mol/L aqueous solution of sodium hydroxide (1 mL) to the reaction mixture while stirring.[1]

-

Allow the reaction to proceed for a specified time (e.g., 3 hours), monitoring the progress by thin-layer chromatography (TLC).[1]

-

After the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl) to a neutral pH.

-

Extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Recrystallization

This is a general procedure for the purification of a solid organic compound.

Materials:

-

Crude 2-chloro-cinnamaldehyde

-

A suitable solvent or solvent pair (e.g., ethanol/water, heptane)

-

Erlenmeyer flasks

-

Hot plate

-

Filter paper

-

Büchner funnel and filter flask

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

-

If there are insoluble impurities, perform a hot gravity filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals to a constant weight.

Analytical Methods

Accurate analysis of 2-chloro-cinnamaldehyde is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

Experimental Protocol: HPLC Analysis

The following is a general HPLC method that can be adapted for the analysis of 2-chloro-cinnamaldehyde.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water, potentially with a small amount of acid (e.g., 0.1% trifluoroacetic acid or acetic acid) to improve peak shape. A gradient or isocratic elution can be used.[2]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 40°C).[2]

-

Injection Volume: 10-20 µL.[2]

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., around 280-320 nm).

Procedure:

-

Prepare a stock solution of 2-chloro-cinnamaldehyde of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent and filtering it through a 0.45 µm filter.

-

Inject the standards and the sample onto the HPLC system.

-

Identify the peak corresponding to 2-chloro-cinnamaldehyde based on its retention time compared to the standard.

-

Quantify the amount of 2-chloro-cinnamaldehyde in the sample by comparing its peak area to the calibration curve.

Experimental Protocol: GC-MS Analysis

The following is a general GC-MS method that can be adapted for the analysis of 2-chloro-cinnamaldehyde.

Instrumentation and Conditions:

-

GC-MS System: A standard GC-MS system.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Split or splitless, depending on the concentration of the analyte.

-

Injector Temperature: Typically 250-280°C.

-

Oven Temperature Program: A temperature ramp is typically used, for example, starting at a lower temperature (e.g., 60°C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 250-300°C).

-

MS Detector: Operated in electron ionization (EI) mode.

-

Mass Range: A suitable mass range to detect the molecular ion and characteristic fragment ions of 2-chloro-cinnamaldehyde.

Procedure:

-

Prepare a stock solution of 2-chloro-cinnamaldehyde in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in a suitable solvent.

-

Inject the standards and the sample onto the GC-MS system.

-

Identify the peak corresponding to 2-chloro-cinnamaldehyde based on its retention time and mass spectrum.

-

Quantify the amount of 2-chloro-cinnamaldehyde in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

Cinnamaldehyde and its derivatives, including 2-chloro-cinnamaldehyde, have been investigated for a range of biological activities.

Anticancer and Cytotoxic Activity

Studies have shown that cinnamaldehyde and its analogs can induce apoptosis and inhibit the proliferation of various cancer cell lines. The cytotoxic effects are often evaluated using assays like the MTT assay.[3][4]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2-chloro-cinnamaldehyde for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for a few hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Antimicrobial and Antibiofilm Activity

Cinnamaldehyde analogs have demonstrated antimicrobial and antibiofilm properties against various pathogens.[5][6] The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a series of two-fold dilutions of 2-chloro-cinnamaldehyde in a suitable broth medium in a 96-well plate.[6]

-

Inoculate each well with a standardized suspension of the target microorganism.[6]

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions for the microorganism.[6]

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[5]

Signaling Pathway Interactions

Cinnamaldehyde and its derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and STAT3 pathways.

-

NF-κB Pathway: Some cinnamaldehyde derivatives have been identified as inhibitors of NF-κB transcriptional activity.[7] This inhibition can occur through various mechanisms, including preventing the translocation of NF-κB subunits to the nucleus.

-

STAT3 Pathway: Certain hydroxycinnamaldehyde derivatives have been shown to inhibit STAT3 activation by preventing its phosphorylation, dimerization, and nuclear translocation.[5][8]

Disclaimer: The experimental protocols provided are general guidelines and may require optimization for specific applications and laboratory conditions. The information on biological activities and signaling pathways is based on studies of cinnamaldehyde and its derivatives, and further research is needed to fully elucidate the specific effects of 2-chloro-cinnamaldehyde.

References

- 1. Evaluating the Anti-Melanoma Effects and Toxicity of Cinnamaldehyde Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. Claisen-Schmidt Condensation [cs.gordon.edu]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents [frontiersin.org]

- 6. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Cinnamaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and biological activities of cinnamaldehyde derivatives. Cinnamaldehyde, the primary component of cinnamon oil, serves as a versatile scaffold for developing novel therapeutic agents due to its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document details key synthetic methodologies, experimental protocols, and analytical techniques, presenting quantitative data in accessible formats to aid researchers in the field of drug discovery and development.

Synthesis of Cinnamaldehyde Derivatives

The synthesis of cinnamaldehyde derivatives can be achieved through various chemical transformations, primarily involving modifications of the aldehyde group, the α,β-unsaturated system, or the aromatic ring. Common strategies include condensation reactions, palladium-catalyzed cross-coupling reactions, and aromatic substitution followed by functional group transformations.

Key Synthetic Methodologies

1.1.1 Schiff Base Formation The reaction of the aldehyde group of cinnamaldehyde with primary amines yields Schiff bases (or imines). This is a classical condensation reaction and a straightforward method to introduce diverse functionalities.[4][5] These derivatives have shown significant biological activities, including enhanced antimicrobial effects.[4][6]

1.1.2 Claisen-Schmidt Condensation This base-catalyzed reaction involves the condensation of cinnamaldehyde with a ketone or another aldehyde to form chalcones or related α,β-unsaturated carbonyl compounds. For instance, reacting cinnamaldehyde with 3-acetylpyridine produces azachalcone derivatives, which have been investigated for their antibacterial properties.[7]

1.1.3 Palladium-Catalyzed Oxidative Heck Reaction A modern and efficient method for synthesizing cinnamaldehyde derivatives involves the palladium(II)-catalyzed oxidative Heck reaction. This approach allows for the one-step synthesis of various derivatives by coupling acrolein with different arylboronic acids, offering good to excellent yields under mild, base-free conditions.[8]

1.1.4 Aromatic Ring Modification Derivatives can be synthesized by first modifying the aromatic ring of cinnamaldehyde, followed by further reactions. A multi-step synthesis to produce 2-hydroxycinnamaldehyde, a derivative with noted anticancer activity, involves the nitration of the aromatic ring, followed by reduction of the nitro group to an amine, and finally a diazotization-hydrolysis reaction to introduce the hydroxyl group.[9][10]

Summary of Synthetic Methods

| Method | Reactants | Product Type | Key Conditions | Yield | Reference |

| Schiff Base Formation | Cinnamaldehyde, Primary Amines | Imines | Condensation, often with azeotropic distillation | Variable | [4][5] |

| Claisen-Schmidt Condensation | Cinnamaldehyde, Ketones (e.g., 3-acetylpyridine) | Chalcones / Azachalcones | Base-catalyzed (e.g., NaOH) | Moderate | [7] |

| Oxidative Heck Reaction | Acrolein, Arylboronic Acids | Substituted Cinnamaldehydes | Pd(OAc)₂, dmphen, p-benzoquinone, acetonitrile | Good to Excellent (43-92%) | [8] |

| Multi-step Aromatic Modification | Cinnamaldehyde | 2-Hydroxycinnamaldehyde | 1. Nitration (HNO₃, (CH₃CO)₂O) 2. Reduction (Fe, NH₄Cl) 3. Diazotization-Hydrolysis (NaNO₂, HCl) | Moderate (overall) | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key synthetic and purification procedures.

Protocol: Synthesis of 2-Nitrocinnamaldehyde (Nitration)[9]

-

Add 11 g of cinnamaldehyde to 45 mL of acetic anhydride in a flask.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add 3.6 mL of nitric acid (65%) while stirring, maintaining the temperature between 0-5 °C.

-

Add 5 mL of glacial acetic acid to the mixture and continue stirring for 3-4 hours at the same temperature.

-

Stop the reaction and allow the mixture to incubate at room temperature.

-

Add 20% HCl until no more yellow precipitate is formed.

-

Separate the precipitate, rinse with ethanol until a yellowish-white solid is obtained, and recrystallize from ethanol.

-

The resulting product is 2-nitrocinnamaldehyde, with a reported yield of approximately 26%.[9]

Protocol: Synthesis via Oxidative Heck Reaction (Example: (E)-3-(Naphthalen-2-yl)acrylaldehyde)[8]

-

To a reaction vessel, add Pd(OAc)₂ (0.094 g, 0.042 mmol), 2,9-dimethyl-1,10-phenanthroline (dmphen) (0.0104 g, 0.050 mmol), acrolein (0.104 g, 1.86 mmol), p-benzoquinone (0.224 g, 2.07 mmol), and naphthalene-2-ylboronic acid (0.712 g, 4.14 mmol).

-

Add acetonitrile (6 mL) as the solvent.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a pentane/diethyl ether (4/1) mixture as the eluent.

-

The final product is isolated as a pale yellow solid with a reported yield of 85%.[8]

Protocol: Purification by Column Chromatography[11]

-

Stationary Phase Preparation: Prepare a slurry of silica gel (74-micron particle size) in a suitable non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.

-

Sample Loading: Dissolve the crude cinnamaldehyde derivative in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel column.

-

Elution: Begin elution with the chosen solvent system (e.g., hexane/ethyl acetate mixtures). Gradually increase the polarity of the eluent to separate the compounds based on their affinity for the stationary phase.

-

Fraction Collection: Collect the eluate in separate fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.

Characterization of Cinnamaldehyde Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.

Analytical Techniques

-

Thin Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and assessing the purity of fractions from column chromatography.[9]

-

Fourier Transform Infrared (FTIR) Spectroscopy: Identifies key functional groups. The formation of a Schiff base, for example, is confirmed by the appearance of a C=N (imine) stretching band.[6][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation, providing detailed information about the carbon-hydrogen framework.[12][13][14] The chemical shift of the aldehyde proton (around 9.6-9.7 ppm) is a characteristic feature.[14][15]

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is used to determine the molecular weight of the synthesized compounds and confirm their identity.[9]

Summary of Spectroscopic Data for Cinnamaldehyde

| Technique | Functional Group / Proton | Characteristic Signal | Reference |

| ¹H NMR | Aldehyde (-CHO) | δ ~9.7 ppm (doublet) | [15] |

| Aromatic (C₆H₅-) | δ ~7.4-7.6 ppm (multiplet) | [15] | |

| Vinylic (-CH=CH-) | δ ~6.7 ppm (doublet of doublets) & ~7.5 ppm (doublet) | [15] | |

| ¹³C NMR | Carbonyl (C=O) | δ ~193 ppm | [12] |

| Vinylic (C=C) | δ ~129, ~152 ppm | [12] | |

| Aromatic (C₆H₅-) | δ ~128-134 ppm | [12] | |

| FTIR | C=O Stretch (aldehyde) | ~1670-1690 cm⁻¹ | [16] |

| C=C Stretch (alkene) | ~1625 cm⁻¹ | [16] | |

| C-H Stretch (aromatic) | ~3030 cm⁻¹ | [16] |

Biological Activity and Signaling Pathways

Cinnamaldehyde and its derivatives exhibit a wide range of biological activities, making them promising candidates for drug development. Their mechanism of action often involves the modulation of key cellular signaling pathways.

Major Biological Activities

-

Antimicrobial Activity: Cinnamaldehyde derivatives are effective against a broad spectrum of bacteria and fungi.[1][3][17] Their mechanism can involve the inhibition of essential enzymes, such as the bacterial cell division protein FtsZ.[18][19]

-

Anticancer Activity: Numerous studies have demonstrated the potential of these compounds to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth.[2][20] For example, cinnamaldehyde can induce apoptosis in glioma and oral cancer cells.[1][21]

-

Anti-inflammatory Activity: These compounds can suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[22][23]

-

Neuroprotective Effects: Cinnamaldehyde has shown promise in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's by modulating neuroinflammation and oxidative stress.[24]

Summary of Biological Data

| Derivative | Activity | Model/Cell Line | Quantitative Data (MIC/IC₅₀) | Reference |

| Cinnamaldehyde | Antibacterial | L. monocytogenes, S. aureus, E. coli | MIC: 0.160–0.630 mg/mL | [1] |

| 4-Bromophenyl Cinnamaldehyde | Antibacterial | Acinetobacter baumannii | MIC: 32 µg/mL | [18] |

| Cinnamaldehyde | Anticancer (Apoptosis) | Oral Cancer (SCC-9) | Induced early apoptosis from 5% to 90.5% | [1] |

| α-Aryl Fosmidomycin Analogues | DXR Inhibitor | Mycobacterium tuberculosis | IC₅₀: 0.8–27.3 µM | [8] |

| Cinnamaldehyde | Anti-Leishmania | L. amazonensis (amastigotes) | IC₅₀: 398.06 µM | [25] |

Signaling Pathways

The biological effects of cinnamaldehyde derivatives are mediated through their interaction with various cellular signaling pathways.

Key pathways modulated by these compounds include:

-

NF-κB Signaling: Cinnamaldehyde can inhibit the activation of NF-κB, a crucial transcription factor that regulates inflammation and cell survival, by preventing the degradation of its inhibitor, IκB.[22][23]

-

PI3K/Akt Pathway: This pathway is vital for cell survival and proliferation. Cinnamaldehyde has been shown to inhibit the PI3K/Akt signaling pathway, leading to apoptosis in cancer cells.[1][22]

-

Nrf2 Pathway: Cinnamaldehyde can activate the Nrf2 oxidative stress defense system, which helps protect cells from oxidative damage.[1]

-

TLR4/MyD88 Pathway: By inhibiting this pathway, cinnamaldehyde derivatives can reduce the inflammatory response triggered by lipopolysaccharide (LPS).[1][24]

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and antibacterial activity of chitosan-cinnamaldehyde derivatives [iris.unisalento.it]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jmcs.org.mx [jmcs.org.mx]

- 13. researchgate.net [researchgate.net]

- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: CINNAMALDEHYDE [orgspectroscopyint.blogspot.com]

- 15. trans-Cinnamaldehyde(14371-10-9) 1H NMR [m.chemicalbook.com]

- 16. Cinnamaldehyde(104-55-2) IR Spectrum [chemicalbook.com]

- 17. A review of cinnamaldehyde and its derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]

- 20. Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Natural Cinnamaldehyde and Its Derivatives Ameliorate Neuroinflammatory Pathways in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Potent Biological Activities of Halogenated Cinnamaldehyde Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamaldehyde, the primary bioactive compound in cinnamon, has long been recognized for its diverse pharmacological properties. The strategic incorporation of halogen atoms onto the cinnamaldehyde scaffold has emerged as a powerful strategy to enhance its therapeutic potential. Halogenation can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic effects, leading to improved biological activity. This technical guide provides an in-depth overview of the antimicrobial, anticancer, and anti-inflammatory activities of halogenated cinnamaldehyde analogs, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.

Data Presentation: A Comparative Analysis

The biological activities of various halogenated cinnamaldehyde analogs have been quantified to assess their potency. The following tables summarize the Minimum Inhibitory Concentrations (MICs) against various microorganisms and the half-maximal inhibitory concentrations (IC50) against different cancer cell lines, providing a clear comparison of their efficacy.

Table 1: Antimicrobial Activity of Halogenated Cinnamaldehyde Analogs (MIC in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Acinetobacter baumannii | Candida albicans |

| Cinnamaldehyde | >400[1] | >400[1] | - | ≥200[2] |

| 4-Bromocinnamaldehyde | - | - | 32[3] | - |

| 4-Chlorocinnamaldehyde | - | 200[1][4] | - | - |

| 4-Fluorocinnamaldehyde | - | 200[1][4] | - | - |

| 2,3-Dichlorobenzyl Chalcone | - | - | - | - |

| Bromoethyl Chalcone | Moderate Activity[5] | - | - | - |

| Di-chlorinated analog 6 | 64 (MRSA)[3] | - | 64[3] | - |

Note: '-' indicates data not available in the searched literature.

Table 2: Anticancer Activity of Halogenated Cinnamaldehyde Analogs (IC50 in µM)

| Compound | DU145 (Prostate) | SKBR-3 (Breast) | HEPG2 (Liver) | A375 (Melanoma) | A875 (Melanoma) | SK-MEL-1 (Melanoma) |

| Cinnamaldehyde | 22.35[5] | 13.90[5] | 21.84[5] | - | - | - |

| Bromoethyl Chalcone (5n) | 8.72[5] | 7.69[5] | 9.38[5] | - | - | - |

| 4-Bromobenzyl Chalcone (5g) | 16.91[5] | 15.71[5] | - | - | - | - |

| 2,3-Dichlorobenzyl Chalcone (5b) | - | 7.87[5] | 9.19[5] | - | - | - |

| CAD-14 | - | - | - | 0.58[6] | 0.65[6] | 0.82[6] |

Note: '-' indicates data not available in the searched literature. Some values were converted from µg/mL to µM for consistency, assuming an average molecular weight.

Experimental Protocols

Detailed and standardized methodologies are critical for the reproducible evaluation of the biological activity of these compounds. The following sections outline the core experimental protocols.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9][10]

-

Preparation of Reagents and Media: Prepare a stock solution of the halogenated cinnamaldehyde analog in a suitable solvent (e.g., DMSO). Prepare Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated cinnamaldehyde analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathway: Inhibition of NF-κB by Halogenated Cinnamaldehyde Analogs

The anti-inflammatory and some anticancer effects of cinnamaldehyde analogs are attributed to their ability to inhibit the NF-κB signaling pathway.[12][13][14][15][16] This pathway is a key regulator of the expression of genes involved in inflammation, cell survival, and proliferation.

Caption: Inhibition of the NF-κB signaling pathway by halogenated cinnamaldehyde analogs.

Experimental Workflow: Antimicrobial and Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the biological activity of newly synthesized halogenated cinnamaldehyde analogs.

References

- 1. mdpi.com [mdpi.com]

- 2. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinnamaldehyde potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. protocols.io [protocols.io]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cinnamaldehyde suppresses toll-like receptor 4 activation mediated through the inhibition of receptor oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

(E)-2-Chloro-3-phenyl-2-propenal molecular weight and formula

An In-Depth Technical Guide on (E)-2-Chloro-3-phenyl-2-propenal: Molecular Properties

This guide provides essential molecular information for this compound, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail its fundamental chemical properties.

Section 1: Core Molecular Data

The fundamental identifiers for this compound are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations, analytical characterization, and experimental design.

The molecular formula for this compound is C₉H₇ClO.[1][2][3][4] Its molecular weight is approximately 166.60 g/mol .[1][3][4]

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₉H₇ClO[1][2][3][4] |

| Molecular Weight | 166.60 g/mol [1][3][4] |

Section 2: Logical Relationship of Molecular Properties

To understand the relationship between the compound's formula and its molecular weight, a simple logical diagram can be constructed. The molecular formula dictates the types and numbers of atoms, the sum of whose atomic weights yields the final molecular weight.

Caption: Derivation of Molecular Weight from Molecular Formula.

References

- 1. This compound | C9H7ClO | CID 6440140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Propenal, 3-chloro-3-phenyl-, (Z)-|33603-87-1|lookchem [lookchem.com]

- 3. (E)-3-(2-Chlorophenyl)acrylaldehyde | C9H7ClO | CID 6365139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-3-phenyl-2-propenal | C9H7ClO | CID 38389 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Chemistry and Biology of Phenylpropenal Compounds: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropenal compounds, a class of organic molecules characterized by a phenyl group attached to a propenal moiety, have a rich history rooted in the study of natural products. This technical guide provides an in-depth exploration of the discovery, history, and evolving understanding of these compounds, with a primary focus on cinnamaldehyde, coniferyl aldehyde, and sinapaldehyde. It details their historical isolation and synthesis, presents key quantitative data in a comparative format, and provides comprehensive experimental protocols for their extraction and chemical preparation. Furthermore, this guide elucidates the intricate signaling pathways through which these compounds exert their notable biological effects, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction

Phenylpropenals are a significant class of naturally occurring aromatic aldehydes. Their defining structural feature is a phenyl ring bonded to a three-carbon unsaturated aldehyde chain. This arrangement confers unique chemical and biological properties, making them subjects of interest in fields ranging from flavor and fragrance chemistry to pharmacology and materials science. The most well-known member of this class is cinnamaldehyde, the principal flavor component of cinnamon. Other important phenylpropenals include coniferyl aldehyde and sinapaldehyde, which are key intermediates in the biosynthesis of lignin. This guide aims to provide a comprehensive technical overview of these core phenylpropenal compounds for professionals in research and drug development.

A Historical Journey: The Discovery of Phenylpropenal Compounds

The story of phenylpropenal compounds begins with the exploration of natural essences and oils. The timeline below highlights the key milestones in the discovery and characterization of these molecules.

-

1832: German chemists Justus von Liebig and Friedrich Wöhler, during their investigation of bitter almond oil, laid the groundwork for understanding aromatic aldehydes like benzaldehyde, a precursor in the synthesis of many phenylpropenals. Their work on the "benzoyl radical" was a crucial step in the development of organic chemistry[1][2].

-

1834: The French chemists Jean-Baptiste Dumas and Eugène-Melchior Péligot successfully isolated cinnamaldehyde from cinnamon essential oil[3][4][5][6]. This marked the first isolation of a phenylpropenal compound.

-

1854: The Italian chemist Luigi Chiozza achieved the first laboratory synthesis of cinnamaldehyde, paving the way for its production independent of natural sources[3][7].

-

1866: The structural formula of cinnamaldehyde was determined by the German chemist Emil Erlenmeyer[4][5][6].

Physicochemical Properties and Spectroscopic Data

The physicochemical properties and spectroscopic data are crucial for the identification and characterization of phenylpropenal compounds. The following tables summarize key data for cinnamaldehyde, coniferyl aldehyde, and sinapaldehyde.

Table 1: Physicochemical Properties of Key Phenylpropenal Compounds

| Property | Cinnamaldehyde | Coniferyl Aldehyde | Sinapaldehyde |

| Molecular Formula | C₉H₈O | C₁₀H₁₀O₃ | C₁₁H₁₂O₄ |

| Molar Mass | 132.16 g/mol | 178.18 g/mol | 208.20 g/mol |

| Appearance | Yellowish oily liquid | Pale yellow solid | White to pale yellow solid |

| Melting Point | -7.5 °C | 82.5 °C | 108 °C[2] |

| Boiling Point | 248 °C | 338.8 °C (decomposes) | 393 °C (decomposes)[2] |

| Solubility in Water | Slightly soluble | Sparingly soluble | Sparingly soluble |

| Solubility | Soluble in ether, chloroform | Soluble in ethanol, acetone | Soluble in ethanol, methanol |

Table 2: Spectroscopic Data for Key Phenylpropenal Compounds

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Cinnamaldehyde | 9.69 (d, 1H, CHO), 7.58-7.40 (m, 5H, Ar-H), 7.49 (d, 1H, α-CH), 6.72 (dd, 1H, β-CH) | 193.7 (CHO), 152.8 (Cα), 134.3 (C-Ar), 131.1 (C-Ar), 129.1 (C-Ar), 128.6 (Cβ), 128.5 (C-Ar) | 1680 (C=O), 1625 (C=C), 970 (trans C-H bend) |

| Coniferyl Aldehyde | 9.64 (d, 1H, CHO), 7.42 (d, 1H, α-CH), 7.10-6.90 (m, 3H, Ar-H), 6.58 (dd, 1H, β-CH), 5.95 (s, 1H, OH), 3.94 (s, 3H, OCH₃) | 193.8 (CHO), 151.7 (Cα), 148.2 (C-Ar), 146.9 (C-Ar), 126.8 (C-Ar), 124.2 (Cβ), 114.8 (C-Ar), 109.5 (C-Ar), 56.0 (OCH₃) | 3400 (OH), 1665 (C=O), 1590 (C=C), 1515 (aromatic) |

| Sinapaldehyde | 9.63 (d, 1H, CHO), 7.39 (d, 1H, α-CH), 6.78 (s, 2H, Ar-H), 6.55 (dd, 1H, β-CH), 5.80 (s, 1H, OH), 3.94 (s, 6H, OCH₃) | 193.9 (CHO), 152.0 (Cα), 148.5 (C-Ar), 134.5 (C-Ar), 126.5 (Cβ), 106.8 (C-Ar), 56.4 (OCH₃) | 3400 (OH), 1660 (C=O), 1600 (C=C), 1510 (aromatic) |

Experimental Protocols

This section provides detailed methodologies for the isolation and synthesis of key phenylpropenal compounds.

Isolation of Cinnamaldehyde from Cinnamon Bark by Steam Distillation

Objective: To isolate cinnamaldehyde from commercially available cinnamon bark.

Materials:

-

Ground cinnamon bark (20 g)

-

Distilled water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (500 mL)

-

Heating mantle

-

Distillation head

-

Condenser

-

Receiving flask

-

Separatory funnel (250 mL)

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

Place 20 g of ground cinnamon bark and 200 mL of distilled water into a 500 mL round-bottom flask.

-

Set up the steam distillation apparatus. Heat the flask using a heating mantle to generate steam.

-

Continue the distillation until approximately 150 mL of distillate has been collected. The distillate will appear milky due to the emulsion of cinnamaldehyde in water.

-

Transfer the distillate to a separatory funnel and extract with three 30 mL portions of dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the dried solution to remove the sodium sulfate.

-

Remove the dichloromethane using a rotary evaporator to yield cinnamaldehyde as a yellowish oil.

Expected Yield: Approximately 1-2% of the initial mass of the cinnamon bark.

Table 3: Comparison of Cinnamaldehyde Isolation Methods

| Extraction Method | Solvent | Typical Yield (%) | Purity of Cinnamaldehyde (%) | Reference |

| Steam Distillation | Water | 1.0 - 2.0 | ~90 | [8] |

| Soxhlet Extraction | Hexane | 2.5 - 3.5 | 62 - 87 | [7][8][9] |

| Hydrodistillation | Water | 1.5 - 2.5 | ~85 | [7] |

Synthesis of Cinnamaldehyde via Aldol Condensation

Objective: To synthesize trans-cinnamaldehyde from benzaldehyde and acetaldehyde.

Materials:

-

Benzaldehyde

-

Acetaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Beakers

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of 10 g of sodium hydroxide in 90 mL of distilled water and 70 mL of ethanol.

-

Cool the solution in an ice bath to 15-20 °C.

-

While stirring vigorously, add a mixture of 12.5 g of freshly distilled benzaldehyde and 15 g of acetaldehyde dropwise to the cooled NaOH solution.

-

Maintain the temperature of the reaction mixture below 25 °C during the addition.

-

After the addition is complete, continue stirring for 1 hour at room temperature.

-

Transfer the reaction mixture to a separatory funnel and remove the lower aqueous layer.

-

Wash the organic layer with distilled water until the washings are neutral to litmus paper.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation.

Expected Yield: 60-70%.

Synthesis of Coniferyl Aldehyde and Sinapaldehyde

The synthesis of coniferyl and sinapaldehyde often involves multi-step processes starting from vanillin and syringaldehyde, respectively. A common method involves a two-carbon homologation using 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine in the presence of n-butyllithium, followed by reduction.

Table 4: Synthesis Yields of Coniferyl and Sinapaldehyde

| Compound | Starting Material | Key Reagents | Typical Yield (%) | Reference |

| Coniferyl Aldehyde | Vanillin | 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine, n-BuLi | 32 | [4] |

| Sinapaldehyde | Syringaldehyde | 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine, n-BuLi | 34 | [4] |

Biological Activities and Signaling Pathways

Phenylpropenal compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. This section delves into the molecular mechanisms underlying these activities, with a focus on the well-studied compound, cinnamaldehyde.

Anti-inflammatory Activity

Cinnamaldehyde has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of the TLR4/NF-κB Signaling Pathway:

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering an inflammatory cascade. Cinnamaldehyde has been demonstrated to inhibit this pathway at the level of TLR4 oligomerization[5][10][11]. By preventing the dimerization of the TLR4 receptor, cinnamaldehyde blocks the downstream signaling cascade that leads to the activation of the transcription factor NF-κB[5][10][12][13]. NF-κB is a master regulator of pro-inflammatory gene expression, including cytokines like TNF-α and IL-6.

References

- 1. Coniferyl aldehyde 5-hydroxylation and methylation direct syringyl lignin biosynthesis in angiosperms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sinapaldehyde, 4206-58-0 [thegoodscentscompany.com]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. Cinnamaldehyde suppresses toll-like receptor 4 activation mediated through the inhibition of receptor oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) : Oriental Journal of Chemistry [orientjchem.org]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. pure.uos.ac.kr [pure.uos.ac.kr]

- 11. researchgate.net [researchgate.net]

- 12. Cinnamaldehyde Ameliorates Dextran Sulfate Sodium-Induced Colitis in Mice by Modulating TLR4/NF-κB Signaling Pathway and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of (E)-2-Chloro-3-phenyl-2-propenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (E)-2-Chloro-3-phenyl-2-propenal (also known as α-chlorocinnamaldehyde), a versatile intermediate in organic synthesis. The document outlines its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, a representative experimental protocol for its synthesis and the methodologies for spectroscopic analysis are presented.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key quantitative data are summarized in the tables below.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₉H₇ClO |

| Molecular Weight | 166.60 g/mol |

| Exact Mass | 166.0185425 Da |

| Key m/z Peaks | 166, 165, 103 |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1705 | C=O (carbonyl) stretch, strong |

| ~1600 | C=C (alkene) stretch |

| ~2700-2860 | C-H (aldehyde) stretch |

| ~690, ~750 | C-H bend (monosubstituted benzene) |

Note: The exact peak positions can vary based on the sample preparation method (e.g., neat, in solution, or gas phase).

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis via Vilsmeier-Haack Reaction

A common method for the synthesis of β-chloro-α,β-unsaturated aldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic compound or a ketone. For the synthesis of this compound, acetophenone can be used as a starting material.

Reaction Scheme: Acetophenone reacts with a Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to yield this compound.

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a stirrer and under an inert atmosphere, phosphorus oxychloride (POCl₃) is slowly added to cooled (0 °C) N,N-dimethylformamide (DMF). The mixture is stirred until the formation of the chloroiminium salt (the Vilsmeier reagent) is complete.

-

Formylation: Acetophenone is added dropwise to the prepared Vilsmeier reagent at a controlled temperature. The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up: The reaction mixture is carefully poured into a beaker of crushed ice and water. This is followed by neutralization with an aqueous base solution, such as sodium acetate or sodium hydroxide, until the solution is basic.

-

Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used for both ¹H (single pulse) and ¹³C (proton-decoupled) experiments.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates for analysis.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of compound.

-

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion to generate the mass spectrum.

Logical Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its characterization by various spectroscopic methods.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Stability and Storage of Chlorinated Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and optimal storage conditions for chlorinated aldehydes, a class of compounds with significant applications in chemical synthesis and pharmaceutical development. Due to their inherent reactivity, proper handling and storage are paramount to ensure their purity, efficacy, and safety. This document outlines the stability profiles of key chlorinated aldehydes, provides recommended storage conditions, details experimental protocols for stability assessment, and illustrates relevant degradation and biological pathways.

Introduction to Chlorinated Aldehydes

Chlorinated aldehydes are organic compounds containing a formyl group (-CHO) and one or more chlorine atoms. Their reactivity is largely dictated by the electrophilic nature of the carbonyl carbon and the influence of the electron-withdrawing chlorine atoms. This high reactivity makes them valuable synthetic intermediates but also susceptible to degradation and polymerization. This guide focuses on the stability of prominent chlorinated aldehydes, including chloral hydrate, 2-chloroacetaldehyde, dichloroacetaldehyde, and trichloroacetaldehyde.

Stability Profiles and Degradation Pathways

The stability of chlorinated aldehydes is influenced by several factors, including their structure, the presence of water, light, temperature, and pH.

Chloral Hydrate (2,2,2-Trichloro-1,1-ethanediol) , the hydrated form of trichloroacetaldehyde, is notably stable in aqueous solutions. Studies on extemporaneously compounded chloral hydrate syrups and solutions have demonstrated its stability for extended periods when properly stored.

2-Chloroacetaldehyde is a highly reactive compound known to be a potent alkylating agent. In its anhydrous form, it is prone to polymerization upon standing.[1] For this reason, it is typically handled as an aqueous solution, where it exists in equilibrium with its hydrate. Its reactivity extends to biological macromolecules, and it is a known genotoxic agent that can form etheno adducts with DNA bases.[2]

Dichloroacetaldehyde and Trichloroacetaldehyde also exhibit a tendency to polymerize, particularly in the anhydrous state.[2][3] They readily react with water to form their corresponding hydrates.[3][4] Trichloroacetaldehyde should be protected from sunlight to maintain its stability.[4]

The primary degradation pathways for chlorinated aldehydes include:

-

Polymerization: Especially for the less hydrated or anhydrous forms, leading to the formation of solid polymers. This can often be reversed by heating.[1][2]

-

Hydrolysis: While forming stable hydrates, further reactions can occur under certain pH conditions.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

-

Thermal Degradation: Elevated temperatures can accelerate degradation reactions.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of chlorinated aldehydes. General recommendations include:

-

Temperature: Store in a cool environment. For many chlorinated aldehydes, refrigeration (2-8 °C) is recommended, especially for long-term storage, to minimize polymerization and other degradation reactions.

-

Light: Protect from light by storing in amber or opaque containers.[5][6] This is particularly important for compounds like trichloroacetaldehyde.[4]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially for highly purified or anhydrous forms.

-

Containers: Use well-sealed, non-reactive containers, such as glass or high-density polyethylene (HDPE).[6][7]

-

Segregation: Store separately from incompatible materials, such as strong bases, oxidizing agents, and reducing agents, to prevent violent reactions.

Quantitative Stability Data

Quantitative stability data is most readily available for chloral hydrate due to its pharmaceutical use. Data for other chlorinated aldehydes is less common in publicly available literature, reflecting their primary use as reactive intermediates.

Table 1: Stability of Extemporaneously Compounded Chloral Hydrate Oral Solutions

| Concentration | Vehicle | Storage Temperature | Container | Duration | Remaining Concentration | Reference |

| 7% | Syrup | Room Temperature (20 ± 1°C) & Refrigerated (5 ± 2°C) | Light-resistant glass | 180 days | ≥ 98% | [5][8] |

| 40 mg/mL | X-temp Oral Suspension System | Room Temperature (30°C) & Refrigerated (5 ± 3°C) | Amber HDPE | 180 days | 90-100% | [6] |

| 25 mg/mL & 100 mg/mL | PCCA SuspendIt® | Room Temperature (25°C) & Refrigerated (5°C) | Amber plastic | 180 days | ≥ 96% | [9] |

Experimental Protocols for Stability Assessment

Stability-indicating analytical methods are essential for accurately determining the concentration of the active compound and its degradation products.

High-Performance Liquid Chromatography (HPLC) for Chloral Hydrate

This method is widely used for the stability assessment of chloral hydrate solutions.

-

Instrumentation: Agilent 1200 RRLC system with a binary pump, autosampler, DAD detector, and a thermostatted column compartment, or equivalent.[7]

-

Column: Zorbax Eclipse XDB-C18 (4.6 mm ID x 150 mm, 5 µm), or a similar C18 reversed-phase column.[7]

-

Mobile Phase: A mixture of acetonitrile and water is commonly used. For specific applications, a buffered mobile phase, such as acetonitrile and phosphate buffer (pH 4.0; 0.05 M) in a 30:70 (v/v) ratio, can be employed.[10]

-

Flow Rate: 1.0 mL/minute.[10]

-

Column Temperature: Maintained at 40°C.[10]

-

Sample Preparation: Samples are typically diluted with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) and filtered through a 0.45 µm syringe filter before injection.[7]

-

Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and system suitability.[7][10]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Chlorinated Aldehydes

GC-MS is a powerful technique for the analysis of volatile and semi-volatile chlorinated aldehydes. Derivatization is often employed to improve chromatographic properties and detection sensitivity.

-

Derivatization Agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that reacts with aldehydes to form stable oximes, which are amenable to GC analysis.[7][11]

-

Derivatization Procedure: Aqueous samples containing aldehydes can be treated with PFBHA in a sealed vial and heated (e.g., at 60°C for 60 minutes) to facilitate the reaction.[12]

-

Extraction: The derivatives can be extracted using headspace analysis or a liquid-liquid extraction with a suitable organic solvent.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with a 7000D TQ MS).

-

Column: A low to mid-polarity column, such as a J&W DB-5ms or DB-35ms (30 m x 0.25 mm, 0.25 µm), is often suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection is typically used for trace analysis.

-

Temperature Program: An optimized temperature gradient is used to separate the analytes. For example, an initial temperature of 50°C held for 2 minutes, then ramped to 280°C at 10°C/minute, and held for 5 minutes.

-